1-Chloro-1-(4-ethoxy-2-mercaptophenyl)propan-2-one

Description

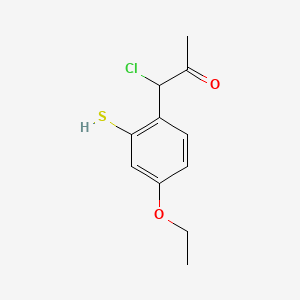

1-Chloro-1-(4-ethoxy-2-mercaptophenyl)propan-2-one is a chlorinated propan-2-one derivative featuring a substituted aryl group with ethoxy (–OCH₂CH₃) and mercapto (–SH) functional groups at the 4- and 2-positions, respectively. This compound belongs to a broader class of α-chlorinated ketones, which are pivotal intermediates in organic synthesis, particularly for constructing heterocyclic frameworks like pyrazoles and thiazoles. The presence of the thiol (–SH) group introduces unique reactivity, including nucleophilic and redox properties, distinguishing it from analogues with non-sulfur substituents.

Properties

Molecular Formula |

C11H13ClO2S |

|---|---|

Molecular Weight |

244.74 g/mol |

IUPAC Name |

1-chloro-1-(4-ethoxy-2-sulfanylphenyl)propan-2-one |

InChI |

InChI=1S/C11H13ClO2S/c1-3-14-8-4-5-9(10(15)6-8)11(12)7(2)13/h4-6,11,15H,3H2,1-2H3 |

InChI Key |

NSIBHJPVEKBLNV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=C(C=C1)C(C(=O)C)Cl)S |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Chloro-1-(4-ethoxy-2-mercaptophenyl)propan-2-one involves several steps. One common method includes the reaction of 4-ethoxy-2-mercaptophenol with chloroacetone under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at a temperature range of 50-70°C. The product is then purified using techniques such as recrystallization or chromatography .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

1-Chloro-1-(4-ethoxy-2-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the propan-2-one moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives.

Common reagents and conditions used in these reactions include solvents like dichloromethane or acetonitrile, catalysts such as palladium or platinum, and temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Chloro-1-(4-ethoxy-2-mercaptophenyl)propan-2-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(4-ethoxy-2-mercaptophenyl)propan-2-one involves its interaction with specific molecular targets. The chloro group can act as an electrophile, facilitating nucleophilic substitution reactions. The mercapto group can form covalent bonds with thiol groups in proteins, potentially affecting their function. The propan-2-one moiety can participate in various chemical reactions, contributing to the compound’s overall reactivity .

Comparison with Similar Compounds

Structural Characteristics of 1-Chloro-1-(4-ethoxy-2-mercaptophenyl)propan-2-one

The molecule comprises:

- Chlorine atom at the α-position to the ketone, enhancing electrophilicity.

- 4-Ethoxy group : An electron-donating substituent that modulates aryl ring electron density.

- 2-Mercapto group: A strong electron donor capable of hydrogen bonding and oxidation to disulfides.

- Propan-2-one backbone : A planar ketone moiety that facilitates nucleophilic attacks.

Crystallographic data for analogous compounds (e.g., 1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one) reveal planar geometries stabilized by intramolecular hydrogen bonds (N–H⋯O), with bond lengths and angles consistent with delocalized electronic effects .

Chloro-Substituted Propan-2-one Derivatives

Key Findings :

- Electron-withdrawing groups (e.g., –F, –CF₃) increase electrophilicity at the α-carbon, enhancing reactivity toward nucleophiles .

- Bulky substituents (e.g., cyclopropyl) reduce reaction rates in SN² mechanisms due to steric effects .

Ethoxy and Methoxy-Substituted Analogues

Key Findings :

- Methoxy/ethoxy groups stabilize aryl rings via resonance, reducing electrophilic substitution reactivity compared to halogenated analogues .

- Hydrogen-bonding networks (e.g., N–H⋯O) in hydrazinylidene derivatives influence crystal packing and solubility .

Mercapto-Containing Derivatives

- Thiol (–SH) vs. Thioether (–S–) : Mercapto groups exhibit higher nucleophilicity and oxidative lability compared to thioethers.

Reactivity :

- The α-chloroketone moiety is susceptible to nucleophilic substitution (e.g., with amines or thiols).

- The mercapto group may undergo oxidation to disulfides or act as a ligand in metal coordination complexes.

Research Findings and Data Analysis

- Crystallography : SHELX software (e.g., SHELXL) is widely used for refining structures of chlorinated ketones, achieving R-factors as low as 0.038 .

- Electronic Effects : Substituents like –OCH₃ increase electron density on the aryl ring, shifting UV-Vis absorption maxima compared to –Cl or –CF₃ derivatives .

- Thermal Stability: Chlorinated propan-2-ones generally exhibit lower melting points than non-halogenated analogues due to reduced crystallinity .

Biological Activity

1-Chloro-1-(4-ethoxy-2-mercaptophenyl)propan-2-one is a synthetic organic compound notable for its diverse biological activities. Its structure features a chloro group, an ethoxy group, and a mercapto group, which contribute to its reactivity and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C11H13ClO2S |

| Molecular Weight | 244.74 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1806613-77-3 |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

1. Enzyme Interactions

The chloro group acts as a leaving group in substitution reactions, while the mercapto group can form covalent bonds with proteins and enzymes. This interaction can modulate key biological pathways, influencing cellular functions such as proliferation and apoptosis.

2. Antimicrobial Activity

Compounds containing mercapto groups have been shown to exhibit significant antimicrobial properties. Research indicates that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development in treating microbial infections .

Antimicrobial Properties

Studies have demonstrated that this compound exhibits strong antibacterial activity against various pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these bacteria range from 0.25 to 8 μg/mL, indicating potent efficacy .

Anti-inflammatory Effects

In vivo studies have reported that derivatives of similar compounds exhibit anti-inflammatory activities, suggesting that this compound may also possess such properties. The mechanism involves the inhibition of pro-inflammatory cytokines and modulation of immune responses .

Case Studies

- Antimicrobial Study : A recent study evaluated the effectiveness of several chalcone derivatives, including this compound, against clinical isolates of MRSA (Methicillin-resistant Staphylococcus aureus). The compound demonstrated significant antibacterial activity with an MIC of 0.5 μg/mL, showcasing its potential in treating resistant bacterial infections .

- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory effects of related compounds in animal models. Results indicated that treatment with these compounds led to a reduction in edema and inflammatory markers, supporting their therapeutic potential in inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.